molecular formula C39H60O4 B1234508 Ubiquinol-6 CAS No. 5677-58-7

Ubiquinol-6

Cat. No. B1234508
CAS RN: 5677-58-7
M. Wt: 592.9 g/mol
InChI Key: DYOSCPIQEYRQEO-LPHQIWJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ubiquinol-6, also known as dihydroubiquinone, belongs to the class of organic compounds known as 2-polyprenyl-6-methoxyphenols. 2-polyprenyl-6-methoxyphenols are compounds containing a polyisoprene chain attached at the 2-position of a 6-methoxyphenol group. Ubiquinol-6 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ubiquinol-6 is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. Ubiquinol-6 exists in all eukaryotes, ranging from yeast to humans.
Ubiquinol-6 is a ubiquinol in which the polyprenyl substituent is hexaprenyl. It has a role as a Saccharomyces cerevisiae metabolite. It is an ubiquinol and a polyprenylhydroquinone.

Scientific Research Applications

Antioxidant and Mitochondrial Functions

  • Mitochondrial Interactions : Ubiquinol acts as an antioxidant in mitochondrial studies. It can prevent mitochondrial oxidative damage and influence mitochondrial reactive oxygen species in signaling pathways. Comparisons of MitoQ analogs with different chain lengths highlighted the effectiveness of ubiquinol against lipid peroxidation and other oxidative stresses (James et al., 2005).

  • Role in Embryonic Development : Ubiquinone, the oxidized form of ubiquinol, is essential for mouse embryonic development and has a role in mitochondrial respiration. However, its function in development seems to be separate from respiration (Levavasseur et al., 2001).

Health and Performance Enhancement

  • Exercise Performance : Ubiquinol supplementation has shown to improve exercise performance by increasing lipid utilization in mice. It reduces serum lactate, ammonia, and creatine kinase levels while increasing free fatty acids concentration after acute exercise (Chen et al., 2019).

  • Glycemic Control in Diabetes : Supplementation of ubiquinol in patients with type 2 diabetes, in addition to conventional antihyperglycemic medications, improves glycemic control by improving insulin secretion (Mezawa et al., 2012).

  • Effects on Athletes : A study found that ubiquinol supplementation enhanced physical performance in young and healthy elite trained athletes, suggesting its potential use in sports nutrition (Alf et al., 2013).

Impact on Quality of Life and Health Conditions

  • Quality of Life Improvement : Long-term intake of ubiquinol has shown effects on improving psychological quality of life, particularly in female participants with low to middle baseline serum ubiquinol levels (Kinoshita et al., 2016).

  • Endothelial Function in Heart Failure : Ubiquinol improves peripheral endothelial function in patients with heart failure, suggesting its potential as a therapeutic option (Kawashima et al., 2019).

  • Renal Preservation Effect : Ubiquinol exhibits a protective effect on renal function, potentially due to its antioxidant properties. This suggests its application in treating kidney disease (Ishikawa et al., 2011).

properties

CAS RN

5677-58-7

Product Name

Ubiquinol-6

Molecular Formula

C39H60O4

Molecular Weight

592.9 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol

InChI

InChI=1S/C39H60O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26,40-41H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+

InChI Key

DYOSCPIQEYRQEO-LPHQIWJTSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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